REACTION_CXSMILES
|
C[O:2][C:3]1[CH:36]=[CH:35][C:6]2=[C:7]3[C:15](=[CH:16][CH:17]=[C:5]2[CH:4]=1)[C:14]1[C:9](=[CH:10][C:11]([O:18]C)=[CH:12][CH:13]=1)[CH:8]3[C:20]1[CH:25]=[CH:24][C:23]([O:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:22][CH:21]=1.[Cl-].[Al+3].[Cl-].[Cl-].C(S)C>ClCCCl>[OH:2][C:3]1[CH:36]=[CH:35][C:6]2=[C:7]3[C:15](=[CH:16][CH:17]=[C:5]2[CH:4]=1)[C:14]1[C:9](=[CH:10][C:11]([OH:18])=[CH:12][CH:13]=1)[CH:8]3[C:20]1[CH:21]=[CH:22][C:23]([O:26][CH2:27][CH2:28][N:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:24][CH:25]=1 |f:1.2.3.4|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C(=C3C(C4=CC(=CC=C4C3=CC2)OC)C2=CC=C(C=C2)OCCN2CCCCC2)C=C1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product isolated
|
Type
|
CUSTOM
|
Details
|
One g of impure oily product was obtained
|
Type
|
CUSTOM
|
Details
|
which was purified by Waters Prep 500 liquid chromatography over normal phase silica gel
|
Type
|
CUSTOM
|
Details
|
The product-containing fractions were evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C(=C3C(C4=CC(=CC=C4C3=CC2)O)C2=CC=C(C=C2)OCCN2CCCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |